Hexafluoroacetone sesquideuterate
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Overview
Description
Hexafluoroacetone sesquideuterate is a chemical compound with the formula (CF₃)₂CO·D₂O. It is a deuterated form of hexafluoroacetone, where deuterium atoms replace the hydrogen atoms in the hydrate form. This compound is known for its high reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroacetone sesquideuterate can be synthesized through the reaction of hexafluoroacetone with deuterium oxide. The reaction typically involves the following steps:
- Hexafluoroacetone is prepared by treating hexachloroacetone with hydrogen fluoride. The reaction is as follows:
Preparation of Hexafluoroacetone: (CCl3)2CO+6HF→(CF3)2CO+6HCl
Hexafluoroacetone is then reacted with deuterium oxide to form this compound:Formation of this compound: (CF3)2CO+D2O→(CF3)2CO⋅D2O
Industrial Production Methods
Industrial production of this compound involves continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method optimizes the reaction conditions to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Hexafluoroacetone sesquideuterate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroisopropanol.
Reduction: It can be reduced to form hexafluoroisopropanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxylamine and amines.
Major Products Formed
Oxidation: Hexafluoroisopropanol
Reduction: Hexafluoroisopropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Hexafluoroacetone sesquideuterate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of other fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceuticals, including inhalation anesthetics like sevoflurane.
Industry: It is used in the production of advanced solvents and polymers
Mechanism of Action
The mechanism of action of hexafluoroacetone sesquideuterate involves its high reactivity due to the presence of fluorine atoms. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic and electrophilic reactions. The pathways involved include oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Hexafluoroacetone sesquideuterate is unique due to its deuterated form, which provides distinct advantages in research applications, such as studying reaction mechanisms and isotope effects. Similar compounds include:
Hexafluoroacetone: The non-deuterated form, which is less useful for isotope studies.
Hexafluoroisopropanol: A reduction product of hexafluoroacetone, used as a solvent and in pharmaceuticals.
Hexafluoroisobutylene: A related compound used in polymer chemistry
Properties
IUPAC Name |
deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F6O.H2O/c2*4-2(5,6)1(10)3(7,8)9;/h;;1H2/i/hD2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBKKBPBGULTNT-ZSJDYOACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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